2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one
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Overview
Description
2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement where a cyclopropane ring is fused to a pyrano[4,3-b]pyridine system. The presence of an amino group and two methyl groups adds to its chemical diversity and potential reactivity. Spirocyclic compounds like this one are of significant interest in medicinal chemistry due to their three-dimensional structure, which can enhance biological activity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridine derivative with a cyclopropane precursor in the presence of a catalyst can yield the desired spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by adjusting parameters such as temperature, pressure, and reaction time. The use of heterogeneous catalysts, which can be easily separated and reused, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted spirocyclic compounds. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: Its potential biological activity makes it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure can enhance binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds also feature a spirocyclic structure and have biological activities such as diuretic and antiandrogenic effects.
Spirocyclic oxindoles: These compounds are important in medicinal chemistry and have applications in drug discovery.
Uniqueness
2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can lead to distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2'-amino-7',7'-dimethylspiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one |
InChI |
InChI=1S/C12H14N2O2/c1-11(2)12(5-6-12)9-7(10(15)16-11)3-4-8(13)14-9/h3-4H,5-6H2,1-2H3,(H2,13,14) |
InChI Key |
CHQJGUBFHHPQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC2)C3=C(C=CC(=N3)N)C(=O)O1)C |
Origin of Product |
United States |
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